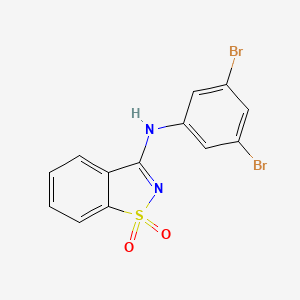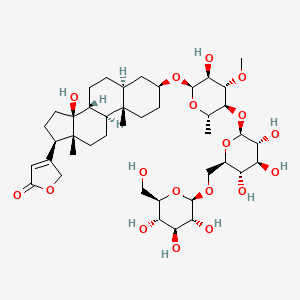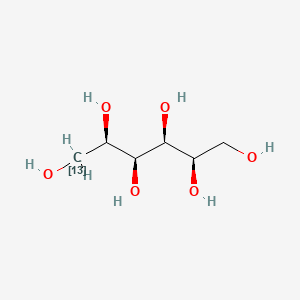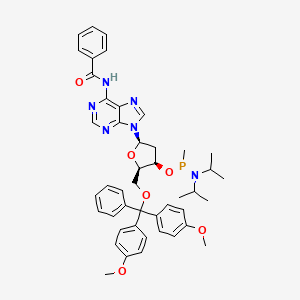
5'-DMTr-dA(Bz)-Methyl phosphonamidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: is a compound used primarily in the synthesis of oligonucleotides. This compound is a phosphoramidite derivative of deoxyadenosine, which is a nucleoside component of DNA. The compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position, a benzoyl (Bz) group protecting the exocyclic amine of adenine, and a methyl phosphonamidite group at the 3’ position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite involves several steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Protection of the Exocyclic Amine: The exocyclic amine of adenine is protected using benzoyl chloride (Bz-Cl) in the presence of a base.
Formation of the Phosphoramidite: The 3’ hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using automated synthesizers and high-purity reagents to ensure consistency and high yield. The process involves stringent quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and integrity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The phosphite triester intermediate can be oxidized to a phosphate triester using oxidizing agents such as iodine in the presence of water.
Deprotection: The DMT group can be removed using acidic conditions, typically with trichloroacetic acid (TCA) in dichloromethane (DCM). The benzoyl group can be removed using basic conditions, such as ammonium hydroxide.
Coupling: The phosphoramidite group can react with a hydroxyl group of another nucleoside to form a phosphite triester linkage, which can then be oxidized to a phosphate triester.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, water.
Deprotecting Agents: Trichloroacetic acid (TCA), ammonium hydroxide.
Coupling Agents: Diisopropylethylamine (DIPEA), tetrazole.
Major Products Formed:
Phosphate Triesters: Formed after oxidation of the phosphite triester intermediate.
Deprotected Nucleosides: Formed after removal of the DMT and benzoyl protecting groups
科学的研究の応用
Chemistry:
Oligonucleotide Synthesis: Used as a building block in the automated synthesis of DNA oligonucleotides, which are essential for various molecular biology techniques, including polymerase chain reaction (PCR) and DNA sequencing.
Biology:
Gene Synthesis: Facilitates the synthesis of specific gene sequences for research and therapeutic purposes.
Antisense Therapy: Used in the synthesis of antisense oligonucleotides, which can bind to specific mRNA sequences to inhibit gene expression.
Medicine:
Diagnostic Tools: Used in the development of diagnostic assays for detecting genetic mutations and infectious diseases.
Therapeutic Agents: Potential use in the development of oligonucleotide-based drugs for treating genetic disorders and cancers.
Industry:
Biotechnology: Employed in the production of synthetic genes and custom DNA sequences for various biotechnological applications.
Pharmaceuticals: Used in the synthesis of oligonucleotide-based therapeutics and diagnostic agents
作用機序
The compound exerts its effects primarily through its role in the synthesis of oligonucleotides. The phosphoramidite group facilitates the formation of phosphite triester linkages between nucleosides, which are then oxidized to form stable phosphate triester linkages. This process is essential for the stepwise assembly of DNA sequences. The protecting groups (DMT and Bz) ensure that the reactive sites of the nucleoside are protected during the synthesis process, preventing unwanted side reactions and ensuring high yield and purity of the final oligonucleotide product .
類似化合物との比較
- 5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-2’-deoxycytidine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Uniqueness:
- Base Protection: The use of benzoyl (Bz) protection for the exocyclic amine of adenine is unique compared to other nucleosides, which may use different protecting groups such as acetyl or isobutyryl.
- Applications: While all these compounds are used in oligonucleotide synthesis, the specific base protection and reactivity of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite make it particularly suitable for certain applications, such as antisense therapy and gene synthesis .
特性
分子式 |
C45H51N6O6P |
|---|---|
分子量 |
802.9 g/mol |
IUPAC名 |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39-,40-,58?/m1/s1 |
InChIキー |
SHLCUYWRZCTCOJ-WKUHJHGBSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(C)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
正規SMILES |
CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)
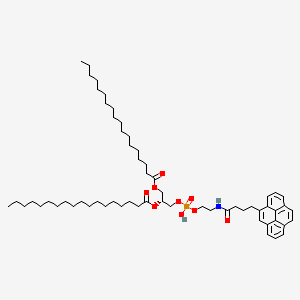

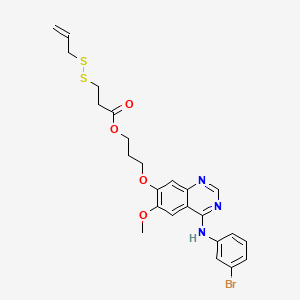

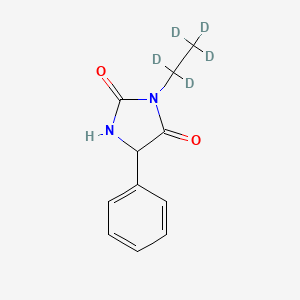

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)

